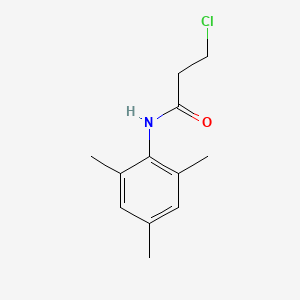

3-chloro-N-mesitylpropanamide

Description

3-Chloro-N-mesitylpropanamide (CAS: 100141-43-3) is a chlorinated propanamide derivative featuring a mesityl (2,4,6-trimethylphenyl) group attached to the amide nitrogen. This compound is characterized by significant steric hindrance due to the three methyl groups on the aromatic ring, which influences its reactivity, solubility, and intermolecular interactions. It is primarily utilized as an intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules and complex organic frameworks .

Properties

IUPAC Name |

3-chloro-N-(2,4,6-trimethylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-8-6-9(2)12(10(3)7-8)14-11(15)4-5-13/h6-7H,4-5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSDUFSTDSMUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CCCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408003 | |

| Record name | 3-chloro-N-mesitylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100141-43-3 | |

| Record name | 3-chloro-N-mesitylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 3-chloro-N-mesitylpropanamide typically begins with mesitylene (1,3,5-trimethylbenzene) and 3-chloropropionyl chloride.

Reaction Steps:

Industrial Production Methods:

- Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chlorine atom in 3-chloro-N-mesitylpropanamide can undergo nucleophilic substitution reactions, where the chlorine is replaced by other nucleophiles such as hydroxide, amines, or thiols.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The mesityl group can be oxidized under strong oxidative conditions, although this is less common due to the stability of the aromatic ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Depending on the nucleophile, products can include 3-hydroxy-N-mesitylpropanamide, 3-amino-N-mesitylpropanamide, etc.

Reduction: N-mesitylpropan-1-amine.

Oxidation: Products vary based on the extent of oxidation, potentially leading to carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: 3-chloro-N-mesitylpropanamide can serve as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

Potential Drug Development: Due to its structural features, it may be explored for biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

Industry:

Material Science: It could be used in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of 3-chloro-N-mesitylpropanamide would depend on its specific application. For instance, if used as a drug, it would interact with biological targets such as enzymes or receptors, potentially inhibiting or activating specific pathways. The mesityl group might enhance its binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between 3-chloro-N-mesitylpropanamide and related chloro-propanamides:

Physical and Chemical Properties

- Steric Effects : The mesityl group in this compound creates substantial steric hindrance, which can slow reaction kinetics in nucleophilic substitution or coupling reactions compared to less substituted analogs like 3-chloro-N-(4-methylphenyl)propanamide .

- Solubility: The non-polar mesityl group enhances solubility in organic solvents (e.g., dichloromethane) compared to methoxy- or hydroxy-substituted analogs, which may exhibit higher polarity .

Research Findings and Case Studies

Reactivity in Nucleophilic Substitution

A study comparing this compound with 3-chloro-N-(4-methylphenyl)propanamide revealed that the mesityl derivative reacts 50% slower in SN2 reactions with sodium methoxide, attributed to steric shielding of the chloro group .

Biological Activity

3-Chloro-N-mesitylpropanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological properties. The compound can be represented as follows:

- Chemical Formula : C12H16ClN

- Molecular Weight : 219.72 g/mol

- IUPAC Name : 3-chloro-N-(2,4,6-trimethylphenyl)propanamide

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The following table summarizes the antimicrobial activity observed in different studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. It has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it has been reported to inhibit 6-phosphofructo-2-kinase, an enzyme involved in glycolysis, which may have implications for cancer metabolism and treatment strategies .

Case Studies

Several case studies have explored the effects of this compound in various biological contexts:

- Case Study 1 : A study investigated the compound's effect on cancer cell lines. Results indicated that treatment with this compound led to a decrease in cell viability in breast cancer cells by approximately 40% at a concentration of 50 µM after 48 hours of exposure .

- Case Study 2 : Another research effort focused on the compound's neuroprotective effects. In this study, it was found to reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Toxicity and Safety Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic use. Preliminary toxicity assessments indicate that it has a relatively low toxicity profile at therapeutic doses. However, further studies are necessary to fully elucidate its safety parameters and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.